molecular formula C12H12N2O2S2 B2815051 Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate CAS No. 338408-09-6

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate

Cat. No.: B2815051
CAS No.: 338408-09-6
M. Wt: 280.36
InChI Key: MGTQBMIGNHMCIF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is an organic compound with the molecular formula C12H12N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The phenyl group attached to the thiadiazole ring enhances its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the antimicrobial and antifungal effects observed. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is unique due to its specific combination of a thiadiazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

IUPAC Name

ethyl 2-(4-phenylthiadiazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-11(13-14-18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQBMIGNHMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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